呋喃

概述

描述

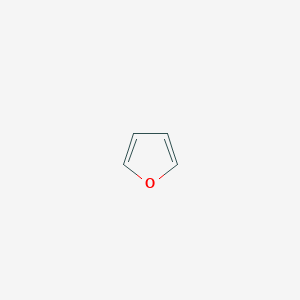

Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. It is a colorless, volatile liquid with a boiling point of approximately 31.36°C. Furan is known for its sweet, ether-like odor and is highly flammable . It is an important compound in the chemical industry, serving as a precursor to various derivatives used in multiple applications .

Synthetic Routes and Reaction Conditions:

From Furfural: Furan can be synthesized from furfural through oxidation to 2-furoic acid, followed by decarboxylation.

From Succinic Dialdehyde: Another method involves the dehydration of succinic dialdehyde by heating with phosphorus pentoxide or zinc chloride.

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones under non-aqueous acidic conditions to produce furans.

Industrial Production Methods:

Commercial Method: Furan is produced industrially by the decarboxylation of furfural in steam in the presence of a silver oxide catalyst.

Types of Reactions:

Electrophilic Substitution: Furan undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

Friedel-Crafts Acylation: Furan reacts with acetic anhydride in the presence of boron trifluoride to produce 2-acetylfuran.

Reduction: Furan can be reduced to tetrahydrofuran, a valuable solvent, through catalytic hydrogenation.

Diels-Alder Reaction: Furan reacts with maleic anhydride to form an addition product at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium dichromate for oxidation to 2-furoic acid.

Catalysts: Silver oxide for industrial decarboxylation, boron trifluoride for Friedel-Crafts acylation.

Major Products:

2-Nitrofuran: Formed by nitration of furan.

Furan-2-sulphonic Acid: Formed by sulfonation of furan.

Polyhalogenated Furans: Formed by halogenation of furan.

作用机制

Target of Action

Furan, a heat-generated food contaminant, is hepatotoxic and carcinogenic in rodents . It is oxidized by cytochrome P450 2E1 to cis-2-butene-1,4-dial, a chemically reactive α,β-unsaturated dialdehyde . This metabolite has been identified as the key toxic metabolite of furan based on its ability to interact with tissue nucleophiles . In addition to genotoxicity, sustained cytotoxicity mediated through covalent binding of cis-2-butene-1,4-dial to critical target proteins is thought to play a key role in furan carcinogenicity .

Mode of Action

Furan is known to interact with its targets through a process known as covalent binding . For instance, furan has been described as a triggerable ‘warhead’ for site-specific cross-linking using the actin and thymosin β4 (Tβ4)-complex as a model of a weak and dynamic protein–protein interaction (PPI) with known 3D structure and with application potential in disease contexts .

Biochemical Pathways

Furan affects several biochemical pathways, most notably mitochondrial energy production, redox regulation, and protein folding . It has been found that furan can cause functional loss of several individual proteins and interference with these pathways, which may combine to disrupt cell homeostasis and cause hepatocyte cell death .

Result of Action

The molecular and cellular effects of furan’s action are primarily associated with its toxicity. Furan is known to cause DNA damage, leading to genotoxicity and DNA damage-induced cytotoxicity . It also induces a toxic response by alkylating proteins . These effects can disrupt cell homeostasis and lead to cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of furan. For instance, furan is a common compound found in many products in pure form and as its derivatives. It is abundant in the environment as in processed food, industrial processes, pharmaceutical products, and smoke . Therefore, the levels of furan in food and the environment significantly influence human exposure to furan . Furthermore, inflammation has been identified as a crucial mediator in the relationship between furan exposure and the prevalence and mortality of chronic obstructive pulmonary disease .

科学研究应用

Furan and its derivatives have a wide range of applications in various fields:

生化分析

Biochemical Properties

Furan is highly toxic to microorganisms. Some bacteria have evolved aldehyde/alcohol oxidoreductase (AAOR) that converts furan aldehyde into a less toxic alcohol . For instance, Bacillus subtilis YugJ is an atypical AAOR that reduces furan aldehyde . YugJ displayed high substrate specificity toward 5-hydroxymethylfurfural (HMF), a furan aldehyde, in an NADPH- and Ni2±dependent manner .

Cellular Effects

The cellular effects of furan are primarily due to its conversion into furan aldehyde. The toxicity of furan aldehyde to microorganisms is counteracted by the action of AAORs, which convert furan aldehyde into a less toxic alcohol .

Molecular Mechanism

The molecular mechanism of furan involves its conversion into furan aldehyde by AAORs. YugJ, an AAOR from Bacillus subtilis, reduces furan aldehyde in an NADPH- and Ni2±dependent manner . YugJ interacts with NADP and Ni2+ using the interdomain cleft of YugJ .

Temporal Effects in Laboratory Settings

The activity of YugJ, the enzyme that reduces furan aldehyde, was found to be inhibited by nitrate .

Dosage Effects in Animal Models

It is known that furan is toxic to microorganisms, and this toxicity is counteracted by the action of AAORs .

Metabolic Pathways

Furan is involved in the metabolic pathway where it is converted into furan aldehyde by AAORs. This conversion is a key step in the detoxification of furan in microorganisms .

相似化合物的比较

Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.

Thiophene: A five-membered aromatic heterocycle with one sulfur atom.

Furan’s unique combination of reactivity, flexibility, and derivation from biomass makes it a valuable compound in both research and industrial applications.

生物活性

Furan is a heterocyclic organic compound with a five-membered ring featuring four carbon atoms and one oxygen atom. Its structural properties have made it a subject of extensive research in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of furan, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Pharmacological Properties

Furan derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many furan compounds have demonstrated significant antibacterial, antifungal, and antiviral properties. For instance, studies have shown that furan derivatives can inhibit the growth of various pathogens by disrupting their cellular processes .

- Anti-inflammatory Effects : Furan derivatives are noted for their anti-inflammatory properties, which are mediated through the modulation of inflammatory pathways such as the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways .

- Antioxidant Activity : The antioxidant potential of furan compounds has been recognized, contributing to their protective effects against oxidative stress-related diseases .

- Anticancer Properties : Some furan derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain synthesized furan compounds have been evaluated for their antiproliferative effects against various cancer cell lines .

The biological activity of furan is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Furan derivatives can selectively inhibit microbial enzymes, leading to antimicrobial effects. This mechanism is crucial for the development of new antibiotics .

- Cell Signaling Modulation : Furan compounds can influence cellular signaling pathways, which play a role in inflammation and cancer progression. For example, they may act as agonists or antagonists for specific receptors involved in these pathways .

3.1 Antimicrobial Activity

A study investigated the antimicrobial efficacy of several synthesized furan derivatives against common bacterial strains using disc diffusion and minimum inhibitory concentration (MIC) methods. The results indicated that certain furan compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

3.2 Anti-inflammatory Studies

Research has demonstrated that furan fatty acids possess notable anti-inflammatory properties superior to those of eicosapentaenoic acid (EPA). These findings suggest that furan fatty acids may serve as effective therapeutic agents in managing inflammatory conditions .

4. Data Summary

The following table summarizes key findings on the biological activities of various furan derivatives based on recent studies:

5. Conclusion

Furan and its derivatives represent a promising area of research in pharmacology due to their diverse biological activities. Their ability to modulate various biochemical pathways makes them suitable candidates for drug development against infections, inflammation, and cancer. However, further studies are required to fully elucidate their mechanisms of action and therapeutic potential.

属性

IUPAC Name |

furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQBMQCUIZJEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | furan | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Furan | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-54-3 | |

| Record name | Polyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020646 | |

| Record name | Furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furan appears as a clear colorless liquid with a strong odor. Flash point below 32 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an ethereal odor; darkens on exposure to light and air; [HSDB], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON STANDING. | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90 °F at 758 mmHg (EPA, 1998), 31.5 °C, 32.00 °C. @ 758.00 mm Hg, 31.3 °C | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Less than 32F (EPA, 1998), -32 °F (-35 °C) (Closed cup), -35 °C | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol and ether, Slightly soluble in chloroform; very soluble in ethanol, ether; soluble in acetone, benzene, In water, 1X10+4 mg/L at 25 °C, 10 mg/mL at 25 °C, Solubility in water, g/l at 25 °C: 10 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9371 at 66.92 °F (EPA, 1998) - Less dense than water; will float, 0.9731 at 19.4 °C/4 °C, Density = 0.9514 g/cu cm at 20 °C, Relative density (water = 1): 0.94 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

493 mmHg at 68 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 65.8 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Furan administered by gavage for 2 yr has been reported to induce hepatocellular carcinomas in male and female B6C3F1 mice and in male but not female F344 rats. Chronic exposure studies ... using bioassay conditions showed extensive hepatocellular toxicity and sustained increases in regenerative cell proliferation after 1, 3, and 6 wk of treatment in male and female rats and male mice. Altered expression of growth-control genes associated with this hyperproliferative state may enhance the susceptibility of these genes to mutation or may provide a selective growth advantage to preneoplastic cells. Quantitative northern blot analysis of mRNA was used to examine the expression of the oncogenes myc, fos, and Ha-ras in the livers of animals treated with furan. In male rats, a single administration of 30 mg/kg furan produced necrosis and a subsequent wave of cell proliferation 48 hr after treatment and induced transient peaks in the expression of myc, fos, and Ha-ras 6-24 hr after treatment. In male rat liver from our cell proliferation studies, only a slight increase in myc expression was seen at the end of week 1 of treatment. However, beginning at week 3 and increasing at week 6, up to a 15-fold increase over control values was observed in the expression of myc in the treated animals. The only other notable increase in expression observed in any animals from the cell proliferation study was a threefold increase in myc at week 6 in treated female rats. The absence of an increase in Ha-ras expression in the male mouse liver suggests that the unique pattern of Ha-ras mutations previously reported in furan-induced mouse liver tumors is not due to increased mutational susceptibility related to overexpression of this gene. The lack of sustained expression of myc, fos, and Ha-ras in rapidly proliferating liver suggests that continuous expression of these genes is not necessary to maintain increased rates of cell replication. The large increase in myc expression in male but not female rats suggests an adaptive change that may be related to the sex-specific incidence of furan-induced hepatocellular carcinomas in rats., A current hypothesis for the mechanism of furan-induced carcinogenesis is metabolic activation of furan by cytochrome P450 to a reactive and cytotoxic intermediate that stimulates cell replication, increasing the likelihood of tumor induction. The postulated reactive metabolite is cis-2- butene-1,4-dial, which was recently characterized as a furan metabolite. This reactive metabolite probably explains furan's binding reactivity with proteins both in vitro (uninduced and induced F344 male rat liver microsomes) and in vivo (F344 male rat liver protein) in biological systems. Furan metabolites may react with DNA, but no ... radiotracer /was detected/ in DNA from livers of rats treated with 14(C)furan., ... Hepatic and renal injury produced by furan is the result of metabolic activation of the compound by cytochrome p450 oxygenases into chemically reactive metabolites. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, turns brown upon standing; color change is retarded if a small amount of water is added | |

CAS No. |

110-00-9 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/furan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Furan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0XV6A8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-123 °F (EPA, 1998), -85.61 °C, -85.6 °C | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of furan?

A1: Furan's molecular formula is C4H4O, and its molecular weight is 68.07 g/mol.

Q2: How is furan typically characterized using spectroscopic techniques?

A2: Furan can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). For instance, [] (https://www.semanticscholar.org/paper/00add375d18b596b7299d6c30b7299fec309bd01) employed NMR and mass spectrometry to elucidate the structure of novel furancarboxylic acids found in human urine.

Q3: What is the significance of furan's aromatic nature?

A3: Furan's aromaticity stems from the presence of a planar five-membered ring with four π electrons from the double bonds and two electrons from the oxygen atom's lone pair participating in the delocalized π system. This aromaticity grants furan unique stability and dictates its reactivity, often favoring electrophilic substitution reactions. [] (https://www.semanticscholar.org/paper/040ded4357920d1b5a638c429b6ae7ad6f665982)

Q4: Can you describe a synthetic route for producing 2-acetylfuran?

A4: 2-Acetylfuran can be prepared via the acetylation of furan using acetic anhydride in the presence of a catalyst like zinc chloride and acetic acid. This method aims to increase yield and reduce polymerization side reactions. [] (https://www.semanticscholar.org/paper/014e30f83f53c6eae0bb265b3fb052b31c54cb7f)

Q5: How does the reactivity of furan compare to benzene?

A5: Furan is generally more reactive than benzene towards electrophilic aromatic substitution. It can also undergo Diels-Alder reactions, which benzene, lacking readily accessible diene character, does not typically undergo. [] (https://www.semanticscholar.org/paper/040ded4357920d1b5a638c429b6ae7ad6f665982)

Q6: How can furan be used in the synthesis of complex molecules?

A6: Furan serves as a versatile building block in organic synthesis. For instance, it's used in the synthesis of carbazole and pyrrole C-nucleosides. The key intermediate, a γ-keto aldehyde, is prepared from a tetrahydrofuran derivative, which is ultimately derived from furan. [] (https://www.semanticscholar.org/paper/037988460d115d0f8d381408fdeb9d93e7f9674e)

Q7: How is furan utilized in the production of maleic anhydride?

A7: While furan itself is not directly used, its derivative, 2,5-dihydrofuran, is a key intermediate in the industrial synthesis of maleic anhydride from butane. The process involves a vanadium phosphorus oxide catalyst and molecular oxygen. [] (https://www.semanticscholar.org/paper/041e266e46d611afa0b8388a306d27a328667dff)

Q8: What are some challenges associated with the catalytic oxidation of furan derivatives?

A8: A major challenge is achieving high selectivity towards the desired product. For instance, in the oxidation of furan derivatives on a vanadyl pyrophosphate surface, multiple reaction pathways can lead to both desired products like maleic anhydride and undesired byproducts like CO and CO2. Understanding the mechanism of oxygen activation and transfer on the catalyst surface is crucial for improving selectivity. [] (https://www.semanticscholar.org/paper/041e266e46d611afa0b8388a306d27a328667dff)

Q9: How does the regioselectivity of reactions involving furan derivatives affect product formation?

A9: Regioselectivity plays a crucial role in dictating the final product. For example, in the Paterno-Buchi reaction (a photochemical [2 + 2] cycloaddition) of 2-siloxyfurans with carbonyl compounds, the regioselectivity determines which of the two possible exo-oxetane isomers is formed preferentially. Factors like the nature of the carbonyl compound, substituents on the furan ring, and the excited state of the carbonyl group can all influence the observed regioselectivity. [] (https://www.semanticscholar.org/paper/00d8f362c617ef42230d12c83610e4892c9610df)

Q10: Are there any known connections between furan derivatives and human health?

A10: Yes, furan fatty acids (F-acids) are found in various food sources and have been identified in human blood and urine. [] (https://www.semanticscholar.org/paper/00f7722a97a076bda11ebfe3607ce936d4bf5a73) One study examined the effect of dietary fish oil supplementation on the concentration of 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid in human subjects, finding a significant increase in serum and urine levels after supplementation. [] (https://www.semanticscholar.org/paper/068ce99e9c25cb56db0c57f5a0ac9442113c71c5)

Q11: What are the potential applications of furan derivatives in medicinal chemistry?

A11: Furan derivatives have shown promise as potential anti-infective agents. [] (https://www.semanticscholar.org/paper/047c2b0f25218ba151e63df59d700687dc98badd) explores nitrofuran derivatives for their potential as urinary tract anti-infectives. The study used molecular docking simulations to investigate the interaction of these compounds with E. coli nitroreductase (an enzyme crucial for their mechanism of action) and compared their binding affinities to the standard drug nitrofurantoin.

Q12: Have furan-containing compounds demonstrated any significant activity against challenging bacterial infections?

A12: Yes, research has focused on developing furanoquinone derivatives for treating methicillin-resistant Staphylococcus aureus (MRSA), a significant threat due to antibiotic resistance. [] (https://www.semanticscholar.org/paper/032d58e6aa1673a616423256f4509d2a75a179aa) Specifically, (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one (HNF) and (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) showed potent activity against both planktonic and biofilm forms of MRSA. Further investigations explored their mechanism of action, involving the inhibition of DNA polymerase and gyrase.

Q13: How is computational chemistry employed in furan research?

A13: Computational methods are valuable tools in studying furan's properties and reactivity. [] (https://www.semanticscholar.org/paper/006e06f8ad527dadd38a003964eae8063ee283d9) investigated polyfurans (polymers containing furan units) using computational methods and compared their electronic properties to polythiophenes. This study highlighted the potential of polyfurans as organic semiconductors and emphasized the role of computational chemistry in materials science.

Q14: How do computational studies contribute to understanding the atmospheric fate of furan?

A14: Atmospheric oxidation of furan can lead to the formation of secondary organic aerosol, impacting air quality and climate. Computational studies help elucidate the mechanism of furan's photochemical reactions in the atmosphere. [] (https://www.semanticscholar.org/paper/05fb0884f0a32016f87eaad749c022d5520bf6e0) used theoretical calculations to investigate the photochemical isomerization and oxidation of 2-butenedial, a key intermediate in furan's atmospheric degradation.

Q15: How can furan contamination be addressed?

A16: Various techniques can remediate furan contamination. [] (https://www.semanticscholar.org/paper/02dc5dd7af1befc357a7da2238166ad19c53f66a) evaluates the effectiveness of nanotechnologies and conventional methods for removing dioxins and furans from contaminated soil, showcasing the potential of advanced materials for environmental remediation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。